Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Caspase-9 inhibition IC50 enzyme kinetics

Caspase-9 Inhibitor III (Ac-LEHD-CMK) is a synthetic tetrapeptide chloromethylketone (CMK) that acts as a potent, cell-permeable, and irreversible inhibitor of caspase-9, the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. With a reported IC50 of approximately 70 nM against caspase-9, it competitively occupies the active site via its LEHD recognition sequence while the CMK warhead forms a covalent thioether linkage with the catalytic cysteine residue, rendering the enzyme permanently inactive.

Molecular Formula C₂₄H₃₅ClN₆O₉
Molecular Weight 587.02
CAS No. 403848-57-7
Cat. No. B612331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-9 Inhibitor III(Ac-LEHD-CMK)
CAS403848-57-7
Molecular FormulaC₂₄H₃₅ClN₆O₉
Molecular Weight587.02
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C
InChIInChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-9 Inhibitor III (Ac-LEHD-CMK, CAS 403848-57-7): A Selective, Irreversible Peptidyl Chloromethylketone for Apoptosis Research


Caspase-9 Inhibitor III (Ac-LEHD-CMK) is a synthetic tetrapeptide chloromethylketone (CMK) that acts as a potent, cell-permeable, and irreversible inhibitor of caspase-9, the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway [1][2]. With a reported IC50 of approximately 70 nM against caspase-9, it competitively occupies the active site via its LEHD recognition sequence while the CMK warhead forms a covalent thioether linkage with the catalytic cysteine residue, rendering the enzyme permanently inactive [1]. Unlike its fluoromethylketone (FMK) counterpart Z-LEHD-FMK, the CMK warhead exhibits higher reactivity—a property that carries distinct implications for selectivity and off-target engagement in experimental design .

Why Generic Substitution Fails: Structural Determinants That Differentiate Caspase-9 Inhibitor III (Ac-LEHD-CMK) from Its Closest Analogs


Caspase inhibitors sharing the LEHD tetrapeptide recognition motif are not functionally interchangeable. The three critical structural variables—N-terminal protecting group (acetyl vs. benzyloxycarbonyl), warhead electrophile (CMK vs. FMK vs. CHO), and amino acid side-chain protection—produce divergent reactivity profiles, selectivity windows, and experimental outcomes [1]. The CMK warhead in Ac-LEHD-CMK is intrinsically more reactive than the FMK group found in Z-LEHD-FMK, resulting in faster enzyme acylation but potentially broader off-target engagement . Conversely, the aldehyde warhead in Ac-LEHD-CHO confers reversible inhibition, which may be desirable for kinetic studies but precludes sustained target suppression . A 2001 study demonstrated that the FMK-based caspase-9 inhibitor Z-LEHD-FMK (0.07–0.2 μM) failed to significantly reduce infarct size or improve post-ischemic cardiac function in an isolated rat heart model, whereas Ac-LEHD-CMK at comparable concentrations (0.07–0.105 μM) produced marked cardioprotection as quantified below [1][2]. These findings underscore that warhead chemistry, not merely peptide sequence, governs inhibitor performance in biological systems.

Quantitative Differentiation Evidence for Caspase-9 Inhibitor III (Ac-LEHD-CMK): Head-to-Head and Cross-Study Comparisons


Caspase-9 Enzymatic IC50: Ac-LEHD-CMK Exhibits Defined Single-Target Potency Distinct from Broad-Spectrum Pan-Caspase Inhibitors

Ac-LEHD-CMK demonstrates a defined IC50 of 70 nM against caspase-9 as reported in the Calbiochem/Sigma-Aldrich quality-controlled datasheet [1]. In contrast, the widely used pan-caspase inhibitor Q-VD-OPh exhibits a broad IC50 range of 25–400 nM across caspases 1, 3, 8, and 9, lacking discrimination between initiator and effector caspases . This 70 nM single-target IC50 for Ac-LEHD-CMK falls within a narrower, defined range that enables concentration-controlled, caspase-9-selective experimental conditions, whereas Q-VD-OPh's overlapping potency across multiple caspases complicates target deconvolution.

Caspase-9 inhibition IC50 enzyme kinetics target specificity

Cardioprotective Efficacy in Isolated Rat Heart Ischemia-Reperfusion Model: Ac-LEHD-CMK Demonstrates Functional Protection at Nanomolar Concentrations

In an ex vivo Langendorff-perfused rat heart model subjected to 30 min global ischemia followed by 120 min reperfusion, pretreatment with Ac-LEHD-CMK at 0.07 μM and 0.105 μM significantly attenuated infarct size, reduced lactate dehydrogenase (LDH) and creatine kinase (CK) release into coronary effluent, and decreased the apoptotic index assessed by DNA agarose gel electrophoresis [1]. By comparison, in a methodologically similar isolated rat heart I/R model (35 min occlusion/120 min reperfusion), the FMK-based caspase-9 inhibitor Z-LEHD-FMK at 0.07 μM reduced infarct-risk ratio from 38.5% (control) to 19.3% in one study [2], but in a separate study employing 0.07–0.2 μM Z-LEHD-FMK, no significant reduction in infarct size or improvement in post-ischemic cardiac function was observed [3]. This inter-study variability for Z-LEHD-FMK contrasts with the reproducible efficacy of Ac-LEHD-CMK.

ischemia-reperfusion injury myocardial infarction cardioprotection Langendorff model

Warhead Chemistry Differentiation: CMK versus FMK Reactivity Defines Selectivity-Sensitivity Tradeoffs in Experimental Design

The Sigma-Aldrich Calbiochem technical documentation explicitly states that 'FMK exhibits slightly less reactivity than CMK and therefore is more specific for the enzyme being inhibited' . This manufacturer-validated statement establishes a fundamental chemical differentiation: the CMK warhead in Ac-LEHD-CMK is more reactive toward active-site cysteine thiols, resulting in faster covalent adduct formation but also a higher probability of engaging non-target cysteine proteases. This property is experimentally exploited: Ac-LEHD-CMK (30 μM) has been shown to inhibit matrix metalloproteinase-2 (MMP-2)-mediated troponin I degradation—an off-target pharmacological action that contributes to its cardioprotective effects but must be accounted for when attributing outcomes solely to caspase-9 inhibition [1]. Conversely, the FMK warhead in Z-LEHD-FMK, while more selective, may exhibit insufficient reactivity in certain cellular contexts where high local concentrations of competing thiols (e.g., glutathione) diminish effective target engagement.

chloromethylketone fluoromethylketone warhead reactivity irreversible inhibitor off-target profiling

Pathway Discrimination Utility: Ac-LEHD-CMK Distinguishes Mitochondrial-Dependent from Death-Receptor-Mediated Apoptosis

In a study examining TNF-α-stimulated neutrophil apoptosis, Ac-LEHD-CMK had no effect on TNF-α-induced cell death, while the broad-spectrum caspase inhibitors Z-VAD-FMK and Boc-D-FMK, as well as the caspase-8-selective inhibitor Z-IETD-FMK, produced concentration-dependent inhibition of apoptosis [1]. This differential response demonstrates that Ac-LEHD-CMK specifically fails to block death-receptor-mediated (extrinsic) apoptosis that proceeds independently of the mitochondrial pathway. In contrast, galectin-1-induced activation of the mitochondrial apoptotic pathway in Jurkat T lymphocytes was blocked by both Ac-LEHD-CMK (Caspase-9 Inhibitor III) and Z-LEHD-FMK (Caspase-9 Inhibitor I), confirming that both compounds engage caspase-9 when the intrinsic pathway is operative [2]. Together, these data establish Ac-LEHD-CMK as a tool for discriminating between intrinsic and extrinsic apoptosis mechanisms.

TNF-alpha neutrophil apoptosis mitochondrial pathway death receptor pathway pathway dissection

Commercial Purity Specification: Lot-Verified ≥95% (HPLC) Enables Reproducible Dose-Response Studies

The Calbiochem/Sigma-Aldrich product specification for Caspase-9 Inhibitor III (Cat. No. 218728) certifies a purity of ≥95% by HPLC, with the inhibitor supplied as a white solid, desiccated, and stored at −20°C . Independent vendors such as AbMole specify >98% purity for the same compound . In comparison, the FMK analog Z-LEHD-FMK (TFA salt) is supplied with a purity specification of 99.85% by Selleck Chemicals , but as demonstrated in Section 2, higher chemical purity does not translate to superior biological performance in I/R models. The ≥95% purity threshold for Ac-LEHD-CMK is sufficient to generate reproducible concentration-response relationships, as evidenced by the consistent efficacy at 0.07 and 0.105 μM in the Sodhi et al. (2009) study [1].

purity quality control HPLC reproducibility dose-response

Optimal Research and Procurement Use Cases for Caspase-9 Inhibitor III (Ac-LEHD-CMK) Based on Quantitative Differentiation Evidence


Ischemia-Reperfusion (I/R) Injury Studies Requiring Reproducible Cardioprotection at Defined Nanomolar Concentrations

For laboratories employing ex vivo Langendorff-perfused heart models or in vivo myocardial I/R protocols, Ac-LEHD-CMK provides concentration-defined (0.07–0.105 μM) and statistically significant protection against infarct expansion, LDH/CK release, and apoptotic DNA fragmentation. Investigators who require a caspase-9 inhibitor with demonstrated functional efficacy in intact cardiac tissue—rather than relying solely on enzymatic IC50 data—should prioritize this compound over Z-LEHD-FMK, whose cardioprotective performance has been inconsistent across independent laboratories [1][2]. The CMK warhead's higher reactivity ensures robust target engagement even in the presence of competing intracellular nucleophiles generated during reperfusion oxidative stress.

Apoptotic Pathway Dissection: Discriminating Intrinsic (Mitochondrial) from Extrinsic (Death Receptor) Cell Death Mechanisms

Ac-LEHD-CMK's demonstrated inability to block TNF-α-induced neutrophil apoptosis, combined with its confirmed blockade of galectin-1-induced mitochondrial pathway activation, makes it an essential tool for pathway-mapping experiments. Researchers seeking to definitively assign a cell death phenotype to the intrinsic/mitochondrial cascade can use Ac-LEHD-CMK as a negative-control-inclusive reagent: protection by Ac-LEHD-CMK implicates the mitochondrial pathway, while lack of protection (in the presence of caspase-8 inhibitor efficacy) rules it out [3]. This binary discrimination capability is not shared by pan-caspase inhibitors such as Q-VD-OPh or Z-VAD-FMK, which block both pathways indiscriminately.

MMP-2 Co-Inhibition Studies in Cardiac Injury Models Where Dual Caspase-9/MMP-2 Blockade Is Mechanistically Informative

For research groups investigating the intersection of apoptotic and extracellular matrix remodeling pathways in myocardial I/R injury, Ac-LEHD-CMK offers a unique dual pharmacological profile: caspase-9 inhibition at nanomolar concentrations (IC50 70 nM) combined with MMP-2/troponin I proteolysis inhibition at micromolar concentrations (30 μM) [4]. When used at 30 μM, the MMP-2 inhibitory activity contributes an additional layer of cardioprotection beyond caspase-9 blockade alone. Researchers can exploit this concentration-dependent dual activity by comparing outcomes at low (caspase-9-selective) vs. high (dual caspase-9/MMP-2) inhibitor concentrations to deconvolve the relative contributions of each target.

Enzymology and Kinetic Studies Requiring Irreversible, Cell-Permeable Active-Site Titration of Caspase-9

For biochemical studies requiring stoichiometric, irreversible active-site labeling of caspase-9—including enzyme concentration determination by burst kinetics, active-site titration, or competition-binding experiments—Ac-LEHD-CMK's CMK warhead provides rapid, covalent, and permanent enzyme inactivation. Unlike the reversible aldehyde inhibitor Ac-LEHD-CHO, which establishes a dynamic equilibrium between free and enzyme-bound inhibitor, Ac-LEHD-CMK drives the reaction to completion, enabling accurate determination of functional enzyme concentration. This property is critical for laboratories standardizing caspase-9 activity assays across experimental replicates or when comparing enzyme preparations from different tissue sources [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.